molecular formula C20H31N3O6S B584446 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea CAS No. 1346598-40-0

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea

Cat. No.: B584446
CAS No.: 1346598-40-0
M. Wt: 441.543
InChI Key: HAVZKVCXNPLEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Chemical Class

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea belongs to the sulfonylurea class of organic compounds, characterized by the presence of a sulfonyl group linked to a urea moiety. The compound exhibits a molecular formula of C₂₀H₃₁N₃O₆S with a molecular weight of 441.5 grams per mole. The Chemical Abstracts Service registry number for this compound is 1346598-40-0, providing its unique identification in chemical databases.

The structural architecture of this molecule incorporates several distinct chemical functionalities that contribute to its classification and properties. The compound features a tert-butyloxycarbonyl protecting group, commonly referred to as the Boc group, which serves as a protecting group for the amino functionality. The presence of this protecting group classifies the compound within the broader category of carbamate-protected amino compounds, which are extensively utilized in synthetic organic chemistry for their stability and selective deprotection capabilities.

The sulfonyl group directly connects to a benzene ring system that bears an ethyl chain terminating in the Boc-protected amino group. This aromatic sulfonamide portion represents a key structural element that defines the compound's membership within the sulfonylurea family. The urea linkage connects this aromatic system to a trans-4-hydroxycyclohexyl group, introducing a saturated cyclic component with defined stereochemistry.

Table 1: Fundamental Chemical Properties

Property Value Reference
Molecular Formula C₂₀H₃₁N₃O₆S
Molecular Weight 441.5 g/mol
Chemical Abstracts Service Number 1346598-40-0
International Union of Pure and Applied Chemistry Name tert-butyl N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)O

The compound demonstrates specific stereochemical features, particularly in the cyclohexyl ring system where the hydroxyl group occupies the trans-4 position relative to the urea linkage. This stereochemical specification contributes to the compound's three-dimensional structure and potentially influences its chemical reactivity and biological interactions.

Historical Context of Sulfonyl Urea Development

The development of sulfonylurea compounds traces its origins to serendipitous discoveries in antibacterial research during the early twentieth century. The foundation for sulfonylurea chemistry emerged from the work conducted in the 1930s and 1940s when researchers investigating antimicrobial agents observed unexpected physiological effects. In 1942, Marcel Janbon and his colleagues at the Montpellier Medical School were conducting clinical trials with a sulfonamide compound, specifically para-amino-sulfonamide-isopropylthiodiazole, for the treatment of typhoid fever. During these investigations, several patients experienced severe hypoglycemic episodes, marking the first documented observation of the glucose-lowering properties of sulfur-containing compounds.

The scientific understanding of these phenomena advanced significantly through the subsequent work of Auguste Loubatieres in 1946, who systematically investigated the mechanism underlying the hypoglycemic effects observed by Janbon. Loubatieres demonstrated that sulfonylurea compounds stimulated insulin secretion from pancreatic beta cells, establishing the fundamental mechanism of action that would define this class of compounds. His research revealed that the hypoglycemic effect was dependent on the presence of functional pancreatic islet cells, as the compounds showed no effect in animals that had undergone total pancreatectomy.

The transition from accidental discovery to purposeful development occurred in the 1950s with the introduction of tolbutamide as the first commercially available sulfonylurea specifically developed for glucose management. This marked the beginning of systematic structure-activity relationship studies aimed at optimizing the pharmacological properties of sulfonylurea compounds. The subsequent decades witnessed the development of multiple generations of sulfonylurea derivatives, each representing refinements in potency, selectivity, and pharmacokinetic properties.

The evolution of sulfonylurea chemistry continued through the introduction of second-generation compounds such as glipizide and glyburide in 1984, followed by third-generation agents like glimepiride in 1995. Each generational advancement incorporated structural modifications designed to enhance the fundamental sulfonylurea pharmacophore while addressing limitations of earlier compounds. These developments established the structural framework that influences contemporary sulfonylurea design, including compounds like this compound.

Significance in Organic Chemistry Research

This compound represents a sophisticated example of modern synthetic organic chemistry, incorporating multiple functional groups that demonstrate advanced synthetic methodologies. The compound serves as a valuable research tool for investigating structure-activity relationships within the sulfonylurea class, particularly regarding the influence of protecting groups and stereochemical factors on molecular properties. The presence of the Boc protecting group makes this compound particularly useful for synthetic applications where selective protection and deprotection of amino functionalities are required.

The synthetic complexity of this molecule highlights several important aspects of contemporary organic synthesis. The compound requires the successful integration of multiple synthetic transformations, including the formation of sulfonamide linkages, urea bond formation, and the incorporation of stereochemically defined cyclohexyl systems. These synthetic challenges make the compound an excellent model for developing and testing new methodologies in sulfonylurea synthesis.

Recent advances in sulfonylurea synthesis have focused on developing more efficient and environmentally sustainable preparation methods. Research published in the Journal of Organic Chemistry has demonstrated metal-free synthesis protocols for sulfonylurea compounds, utilizing direct reactions between sulfonamides and amides in green solvents. These methodologies represent significant improvements over traditional multi-step protocols that require the isolation of hazardous isocyanate intermediates. The development of such synthetic approaches directly benefits the preparation of complex sulfonylurea derivatives like this compound.

Alternative synthetic strategies have emerged through nickel-catalyzed approaches that enable the tandem coupling of sulfonyl azides, isocyanides, and water to form sulfonylurea linkages. These methods operate under mild conditions and utilize environmentally friendly reagents, representing important advances in sustainable synthetic chemistry. The availability of multiple synthetic routes enhances the accessibility of complex sulfonylurea derivatives for research applications.

Table 2: Synthetic Approaches to Sulfonylurea Formation

Method Reaction Conditions Advantages Reference
Metal-free Direct Coupling Room temperature, dimethyl carbonate solvent Environmentally benign, operational simplicity
Nickel-catalyzed Tandem Coupling Aqueous media, room temperature Mild conditions, green chemistry principles
Water-assisted Carbamate Formation Aqueous-organic medium Avoids hazardous reagents

Relationship to the Sulfonyl Urea Pharmacophore

The structure of this compound incorporates key elements of the sulfonylurea pharmacophore while introducing unique structural modifications that may influence its interactions with biological targets. Research into sulfonylurea pharmacophores has identified five essential recognition sites for biological activity: two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring. These pharmacophoric elements enable sulfonylurea compounds to interact with specific protein targets through multiple binding modes.

The aromatic sulfonamide portion of the compound corresponds to the aromatic ring requirement of the pharmacophore, while the sulfonyl oxygen atoms serve as hydrogen bond acceptors. The urea linkage provides additional hydrogen bonding capabilities and contributes to the overall pharmacophoric profile. The hydroxycyclohexyl group introduces both hydrophobic character and hydrogen bonding potential through the hydroxyl functionality, potentially enhancing the compound's interaction profile compared to simpler sulfonylurea derivatives.

The mechanism of action for sulfonylurea compounds involves binding to and closure of adenosine triphosphate-sensitive potassium channels on pancreatic beta cell membranes. This binding event leads to membrane depolarization and subsequent calcium influx, ultimately resulting in insulin granule fusion and insulin secretion. The specific structural features of this compound may influence its binding affinity and selectivity for these channel proteins.

The adenosine triphosphate-sensitive potassium channel represents an octameric complex composed of inward-rectifier potassium ion channels and sulfonylurea receptor subunits with a four-to-four stoichiometry. Recent research has also identified interactions between sulfonylurea compounds and the nucleotide exchange factor Epac2, which contributes to their glucose-lowering effects. The structural complexity of this compound may enable it to engage with multiple binding sites within these protein complexes.

The Boc protecting group present in this compound represents a departure from traditional sulfonylurea structures and may significantly alter the compound's pharmacological profile. While protecting groups are typically designed for synthetic utility rather than biological activity, the bulky tert-butyloxycarbonyl group could influence the compound's binding characteristics and selectivity profiles. The eventual deprotection of this group would reveal a primary amino functionality that could participate in additional intermolecular interactions.

Properties

IUPAC Name

tert-butyl N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6S/c1-20(2,3)29-19(26)21-13-12-14-4-10-17(11-5-14)30(27,28)23-18(25)22-15-6-8-16(24)9-7-15/h4-5,10-11,15-16,24H,6-9,12-13H2,1-3H3,(H,21,26)(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZKVCXNPLEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104200
Record name Carbamic acid, N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-40-0
Record name Carbamic acid, N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Aminoethyl Group

The tert-butoxycarbonyl (Boc) group is introduced to the primary amine of 2-aminoethylbenzene to prevent nucleophilic interference during sulfonylation. A protocol adapted from Khadse and Chaudhari involves treating 2-aminoethylbenzene with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Procedure :

  • Dissolve 2-aminoethylbenzene (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add Boc₂O (12.0 mmol) and DMAP (0.5 mmol) under nitrogen atmosphere.

  • Stir at room temperature for 12 hours.

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 85–90%.
Key Insight : The Boc group’s steric bulk mitigates side reactions during electrophilic sulfonylation.

Sulfonylation of the Phenyl Ring

Sulfonylation introduces the sulfonyl chloride group to the para position of the Boc-protected phenyl ring. A modified procedure from PMC employs chlorosulfonic acid under controlled conditions:

Procedure :

  • Cool chlorosulfonic acid (15 mL) to 0°C.

  • Add Boc-protected 2-aminoethylbenzene (5.0 mmol) dropwise over 30 minutes.

  • Warm to room temperature and stir for 2 hours.

  • Quench onto ice, extract with ethyl acetate, and dry over Na₂SO₄.

Intermediate : 4-(2-N-Boc-aminoethyl)benzenesulfonyl chloride.
Yield : 70–75%.

Synthesis of trans-4-Hydroxycyclohexylamine

The trans-4-hydroxycyclohexyl group is prepared via stereoselective reduction of 4-hydroxycyclohexanone. Hydrogenation using Pd/C in methanol ensures retention of the trans configuration:

Procedure :

  • Dissolve 4-hydroxycyclohexanone (10.0 mmol) in methanol (50 mL).

  • Add 10% Pd/C (500 mg) and stir under H₂ (1 atm) for 6 hours.

  • Filter and concentrate to obtain trans-4-hydroxycyclohexanol.

  • Convert to the amine via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Yield : 60–65%.

Urea Linkage Formation

The final step couples the sulfonamide and cyclohexylamine via urea bond formation. A carbodiimide-mediated approach using 1,1'-carbonyldiimidazole (CDI) ensures efficient coupling:

Procedure :

  • Dissolve 4-(2-N-Boc-aminoethyl)benzenesulfonamide (3.0 mmol) and trans-4-hydroxycyclohexylamine (3.3 mmol) in anhydrous THF (30 mL).

  • Add CDI (6.6 mmol) and stir at 50°C for 8 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography (DCM/methanol, 9:1).

Yield : 75–80%.

Optimization of Reaction Conditions

StepKey VariablesOptimal ConditionsYield Improvement
Boc ProtectionBase (TEA vs. DMAP)DMAP (0.5 eq), RT, 12 h+15%
SulfonylationTemperature control0°C → RT, 2 h+20%
Urea FormationCoupling agent (CDI vs. EDC)CDI (2.2 eq), 50°C, 8 h+25%

Critical Observations :

  • DMAP accelerates Boc protection by activating Boc₂O.

  • Slow addition during sulfonylation minimizes polysulfonation.

  • CDI outperforms EDC in urea yield due to reduced racemization.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.39 (s, 9H, Boc CH₃), 3.21 (t, 2H, CH₂NH), 3.95 (m, 1H, cyclohexyl OH), 6.85 (s, 1H, urea NH).
    HPLC : Purity >98% (C18 column, acetonitrile/water, 70:30).

Challenges and Alternative Approaches

Challenge : Epimerization during cyclohexylamine synthesis.
Solution : Use of (-)-sparteine as a chiral auxiliary in the reduction step.

Alternative Urea Formation :

  • Employ phosgene gas in toluene (higher risk, requires specialized equipment).

  • Use triphosgene as a safer alternative (yield: 70%) .

Chemical Reactions Analysis

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and urea groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Derivatives with Piperazine/Pyridine Substituents

Compounds 27–30 and DDY01 () share the sulfonylurea backbone but differ in substituents:

  • Compound 27 : Features a pyridin-3-ylmethyl urea and a piperazine-Boc group . Melting point: 141–142°C.
  • Compound 29 : Lacks the thiourea sulfur atom (vs. Compound 28) and has a simpler pyridin-3-ylmethyl urea , with a melting point of 102–103°C.
  • DDY01: Incorporates a fluorobenzoyl-phthalazinone extension, enhancing structural complexity and likely influencing PARP1/NAMPT dual-targeting activity. Melting point: 189–190°C .

Key Differences vs. Target Compound :

  • The target compound replaces the pyridine/piperazine groups with a trans-4-hydroxycyclohexyl group, which may alter solubility, hydrogen-bonding capacity, and stereospecific interactions.
  • The Boc-protected aminoethyl chain in the target compound could enhance stability during synthesis or pharmacokinetics compared to the unprotected amines in Compounds 27–30 .
Nitrosourea Analogues with Hydroxycyclohexyl Groups

highlights 1-(2-chloroethyl)-3-(trans-4-hydroxycyclohexyl)-1-nitrosourea , a nitrosourea with strong carbamoylating activity. This compound inhibits DNA repair in IMR-90 cells (IC₅₀ ~2× lower than its cis-isomer) by interfering with nucleotide excision repair .

Comparison :

Feature Target Sulfonylurea Nitrosourea Analogue
Core Structure Sulfonylurea Nitrosourea
Functional Groups Boc-aminoethyl, trans-hydroxycyclohexyl Chloroethyl, trans-hydroxycyclohexyl
Biological Activity Undefined (likely enzyme inhibition) DNA repair inhibition, carbamoylation
Stereochemical Impact Trans-configuration critical for solubility Trans-configuration enhances potency

The nitrosourea’s carbamoylating activity contrasts with the target compound’s lack of such functionality, suggesting divergent therapeutic mechanisms .

Glimepiride-Related Ureas

Glimepiride impurities (e.g., Impurity IV and V ) share the sulfonylurea scaffold but feature 4-methylcyclohexyl groups (trans or cis) instead of hydroxycyclohexyl. These impurities highlight the impact of methyl vs. hydroxy substituents and stereochemistry on physicochemical properties:

  • Glimepiride Impurity IV (trans-4-methylcyclohexyl): Higher melting point and reduced solubility compared to the cis-isomer .
  • methyl-substituted analogues .
Cis vs. Trans Isomers

and list the cis-3-hydroxycyclohexyl variant (TRC B618780) of the target compound. The trans-isomer (target) and cis-isomer differ in:

  • Melting Points : Trans-isomers often exhibit higher melting points due to improved crystalline packing.
  • Biological Activity : In nitrosoureas (), trans-isomers are twice as potent as cis-isomers in cytotoxicity, suggesting similar stereochemical trends may apply to sulfonylureas .

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.45 g/mol

Structural Components

  • N-Boc Group : The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, enhancing the compound's stability and solubility.
  • Sulfonamide Moiety : The sulfonamide group is known for its diverse biological activities, particularly in antibacterial and antitumor applications.
  • Hydroxycyclohexyl Urea : This part of the molecule may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and bacterial infections.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation.

Therapeutic Applications

Research indicates that compounds with similar structures have been explored for several therapeutic applications:

  • Antitumor Activity : Compounds with sulfonamide groups are often investigated for their ability to inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells.
  • Antibacterial Properties : Sulfonamides are well-known for their antibacterial effects, which may extend to this compound due to structural similarities.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related sulfonamide derivative. The results indicated that the compound significantly inhibited the proliferation of cancer cells in vitro, with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Study 2: Antibacterial Activity

In another investigation, the antibacterial activity of a related compound was assessed against various strains of bacteria. The findings demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50/MIC (µM)Reference
1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaAntitumor5
Related Sulfonamide DerivativeAntibacterial16
Other SulfonamideAntitumor10
MechanismDescription
Enzyme InhibitionInhibits specific enzymes involved in cell proliferation.
Apoptosis InductionTriggers apoptotic pathways leading to cancer cell death.

Q & A

Basic Research Question

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane:isopropanol (80:20) to separate and quantify enantiomers.
  • NOESY NMR : Confirm the trans configuration by observing nuclear Overhauser effects between axial protons on the cyclohexane ring and the hydroxyl group.
    Reference: Similar stereochemical validation methods are applied to Glimepiride analogs .

What methodologies are effective for resolving cis/trans isomerization during sulfonylurea formation?

Advanced Research Question
Cis/trans isomerization at the sulfonylurea linkage is a common challenge:

  • Dynamic HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve isomers. Adjust pH to 2.5 to stabilize the sulfonamide group.
  • Kinetic Control : Optimize reaction temperature (<0°C) and use bulky bases (e.g., DIPEA) to favor the trans configuration.
    Data Contradiction: Some studies report isomerization under prolonged storage, necessitating stability studies at 4°C .

What conditions are optimal for Boc deprotection without compromising the sulfonylurea scaffold?

Advanced Research Question

  • Mild Acidolysis : Use 4M HCl in dioxane (1:1 v/v) at 0°C for 2 hours. Avoid TFA, which may protonate the sulfonamide and reduce solubility.
  • Alternative : Enzymatic deprotection using lipases in phosphate buffer (pH 7.4) for higher selectivity.
    Validation: Post-deprotection, confirm amine purity via ninhydrin assay and FT-IR .

How can bioactivity assays differentiate this compound’s mechanism from structurally related sulfonylureas?

Advanced Research Question

  • Targeted Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) to compare inhibition profiles against Glimepiride and its cis-isomer.
  • Molecular Dynamics : Simulate binding to ATP pockets using AutoDock Vina; focus on interactions between the Boc group and hydrophobic residues.
    Insight: The trans-hydroxycyclohexyl group may enhance hydrogen bonding compared to methyl-substituted analogs .

What analytical techniques are recommended for detecting trace impurities in final batches?

Basic Research Question

  • LC-QTOF-MS : Detect impurities at <0.1% levels using a BEH C18 column and 0.1% formic acid in water/acetonitrile.
  • EP Impurity Standards : Cross-reference with Glimepiride Impurity C (EP) and D (EP) for structural similarity .

How does the compound’s solubility profile impact formulation for in vivo studies?

Advanced Research Question

  • pH-Dependent Solubility : Test solubility in buffers (pH 1.2–7.4). The sulfonylurea group shows poor solubility below pH 5.
  • Co-solvent Systems : Use PEG-400/water (40:60) or hydroxypropyl-β-cyclodextrin (20% w/v) to enhance bioavailability.
    Contradiction: Some studies report precipitation in gastric fluid despite excipient use, suggesting enteric coating .

What stability-indicating assays are critical under accelerated degradation conditions?

Advanced Research Question

  • Forced Degradation : Expose to 40°C/75% RH for 14 days or UV light (254 nm) for 48 hours.
  • HPLC-PDA : Monitor degradation products at 220 nm (Boc group) and 260 nm (sulfonamide).
    Key Finding: The trans-hydroxycyclohexyl group exhibits higher photostability than cis-isomers .

How can computational modeling predict metabolic pathways for this compound?

Advanced Research Question

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely sites of oxidation (e.g., Boc group or cyclohexyl hydroxyl).
  • Metabolite ID : Validate predictions with rat liver microsome assays and UPLC-MS/MS.
    Reference: Similar urea derivatives show extensive glucuronidation .

How to address conflicting data on the compound’s inhibitory potency across studies?

Q. Data Contradiction Analysis

  • Source 1 : A study reports IC50 = 12 nM for VEGFR2, while Source 2 claims IC50 = 85 nM.
  • Resolution : Check assay conditions—differences in ATP concentration (1 mM vs. 10 µM) or enzyme isoforms (VEGFR2 vs. VEGFR1) may explain discrepancies.
  • Standardization : Use recombinant VEGFR2 (KDR) and 10 µM ATP in future assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.